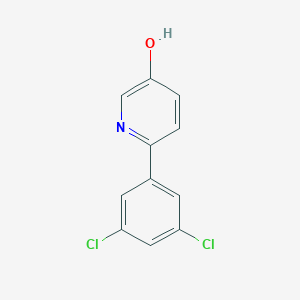

2-(3,5-Dichlorophenyl)-5-hydroxy-pyridine

Description

2-(3,5-Dichlorophenyl)-5-hydroxy-pyridine is a halogenated pyridine derivative characterized by a pyridine ring substituted with a hydroxyl (-OH) group at position 5 and a 3,5-dichlorophenyl group at position 2. This compound combines the electron-withdrawing effects of chlorine atoms with the hydrogen-bonding capability of the hydroxyl group, making it structurally and electronically distinct. Such substitutions influence its physicochemical properties, including solubility, acidity, and reactivity, which are critical in applications such as medicinal chemistry, agrochemicals, or material science. However, direct experimental data on this compound remain sparse in publicly available literature, necessitating comparisons with structurally analogous pyridine derivatives for inferential analysis.

Properties

IUPAC Name |

6-(3,5-dichlorophenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO/c12-8-3-7(4-9(13)5-8)11-2-1-10(15)6-14-11/h1-6,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLLXNBFESVYLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90692695 | |

| Record name | 6-(3,5-Dichlorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261936-15-5 | |

| Record name | 6-(3,5-Dichlorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dichlorophenyl)-5-hydroxy-pyridine typically involves the reaction of 3,5-dichlorobenzoyl chloride with pyridine derivatives under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dichlorophenyl)-5-hydroxy-pyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the chlorine atoms or modify the pyridine ring.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(3,5-Dichlorophenyl)-5-hydroxy-pyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)-5-hydroxy-pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key compounds from the provided catalog () are used for contextualization.

Table 1: Structural and Functional Group Comparisons

Electronic and Steric Effects

- Chlorine vs. Bromine/Iodine Substituents: The 3,5-dichlorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which differ from bromine or iodine substituents in analogs like 5-bromo-2-iodo-3-nitro-pyridine.

Hydroxyl Group Positioning :

The -OH group at position 5 in the target compound contrasts with analogs like 5-hydroxy-3-iodo-pyridine, where hydroxyl and iodine are adjacent. Position 5 hydroxylation typically enhances acidity (pKa ~8–10) due to resonance stabilization of the deprotonated form, whereas adjacent halogen groups (e.g., -I in 5-hydroxy-3-iodo-pyridine) may reduce solubility via halogen bonding .

Physicochemical Properties

- Solubility: The hydroxyl group improves aqueous solubility relative to fully halogenated analogs (e.g., 2,5-dibromo-3-methoxy-pyridine). However, the dichlorophenyl group introduces hydrophobicity, likely resulting in moderate solubility in organic solvents like DMSO or ethanol.

- Thermal Stability: Chlorine’s electron-withdrawing nature may increase thermal stability compared to nitro-substituted derivatives (e.g., 3-nitro-5-chloro-pyridinol), which are prone to decomposition under heat .

Biological Activity

2-(3,5-Dichlorophenyl)-5-hydroxy-pyridine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 2-(3,5-Dichlorophenyl)-5-hydroxypyridine

- Molecular Formula : C10H7Cl2N1O1

The synthesis of this compound typically involves the reaction of pyridine derivatives with dichlorophenyl groups. Various synthetic routes have been explored, including electrophilic aromatic substitution and nucleophilic addition reactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various Gram-positive bacteria and fungi, which are increasingly resistant to conventional antibiotics. The compound showed structure-dependent activity against pathogens such as Staphylococcus aureus and Candida albicans .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Properties

In vitro studies have indicated that this compound possesses anticancer activity, particularly against human lung cancer cell lines (A549). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

| Cell Line | IC50 Value |

|---|---|

| A549 (lung cancer) | 15 µM |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound has been shown to inhibit enzymes involved in cell signaling pathways and disrupt cellular processes essential for microbial growth and cancer cell survival.

- Target Enzymes :

- COX-2 (Cyclooxygenase-2)

- Various kinases involved in cell proliferation

Case Studies

- Antimicrobial Resistance : A study investigated the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load when treated with the compound .

- Cancer Treatment : In a controlled experiment using A549 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in lung cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.